6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a compound belonging to the class of benzo[c]chromen derivatives. These compounds are known for their potential biological activities and diverse applications in organic synthesis . The structure of this compound includes a benzo[c]chromen core, which is a fused ring system, and a hexanoate ester functional group with a tert-butoxycarbonyl-protected amino group.
Preparation Methods
The synthesis of 6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves multi-step reactions. One common approach is the Diels-Alder cycloaddition reaction between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization to form the chromene core . The tert-butoxycarbonyl-protected amino hexanoate can be introduced through esterification reactions using appropriate reagents and conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino functional groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are mediated through the inhibition of phosphodiesterase 2 (PDE2), which plays a role in regulating intracellular cyclic nucleotide levels . The compound’s cardioprotective effects are linked to its ability to inhibit angiotensin-converting enzyme, reducing cardiac dysfunction markers.
Comparison with Similar Compounds
Similar compounds to 6-oxo-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate include:
Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate: Known for its potential biological activities and diverse applications in organic synthesis.
1-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 6-(((benzyloxy)carbonyl)amino)hexanoate: Another benzo[c]chromen derivative with similar structural features. The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H27NO6 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-23(28)25-14-8-4-5-11-21(26)29-16-12-13-18-17-9-6-7-10-19(17)22(27)30-20(18)15-16/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3,(H,25,28) |
InChI Key |
VLMCTPFWZOAEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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